Home > Products > Screening Compounds P27319 > Anticancer agent 3
Anticancer agent 3 -

Anticancer agent 3

Catalog Number: EVT-8910530
CAS Number:
Molecular Formula: C20H25N3OS
Molecular Weight: 355.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The primary source of Anticancer Agent 3 is the molecular hybridization of coumarin derivatives. Coumarins are classified under the class of organic compounds known as benzopyrones, which exhibit a range of pharmacological effects. Anticancer Agent 3 falls under the category of synthetic anticancer agents designed to inhibit tumor growth and promote apoptosis in cancer cells through specific biochemical pathways.

Synthesis Analysis

Methods and Technical Details

The synthesis of Anticancer Agent 3 involves several key steps:

  1. Knoevenagel Condensation: This initial step involves reacting substituted salicylic aldehydes with ethyl acetoacetate in anhydrous ethanol in the presence of piperidine to produce 3-acetylcoumarins.
  2. Alkylation: The resulting 7-hydroxy-3-acetylcoumarin is then alkylated with various bromides in anhydrous N,N-dimethylformamide at room temperature.
  3. Vilsmeier-Haack-Arnold Reaction: The final step involves reacting the 3-acetylcoumarins with phosphorus oxychloride and dimethylformamide to yield the target compound, 3-(coumarin-3-yl)-acrolein.

The structures of all synthesized compounds were confirmed using techniques such as high-resolution mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy .

Molecular Structure Analysis

Structure and Data

Anticancer Agent 3 features a coumarin moiety linked to an acrolein group. The molecular formula can be represented as C12H10O3C_{12}H_{10}O_3. The structural analysis indicates that the compound possesses a fused benzopyrone structure characteristic of coumarins, contributing to its biological activity.

Key structural data include:

  • Molecular Weight: Approximately 202.21 g/mol
  • Functional Groups: Presence of carbonyl and hydroxyl groups which are crucial for its biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

Anticancer Agent 3 undergoes several chemical reactions that contribute to its anticancer activity:

  1. Inhibition of PI3K/AKT Pathway: The compound has been shown to inhibit the phosphoinositide 3-kinase/protein kinase B signaling pathway, which is often dysregulated in cancer.
  2. Promotion of Apoptosis: It induces apoptosis in cancer cells by activating caspases and upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors.
  3. Cell Cycle Arrest: Anticancer Agent 3 also causes cell cycle arrest at the G2/M phase, preventing cancer cell proliferation .
Mechanism of Action

Process and Data

The mechanism by which Anticancer Agent 3 exerts its effects involves:

  • Targeting Specific Signaling Pathways: By inhibiting the PI3K/AKT/mTOR signaling pathway, it disrupts cellular processes that promote survival and proliferation in cancer cells.
  • Induction of Autophagy: The compound promotes autophagy as a response to cellular stress induced by its action on signaling pathways.
  • Cytotoxic Effects: It demonstrates cytotoxicity against various cancer cell lines, including breast cancer cells, through mechanisms involving oxidative stress and DNA damage .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Anticancer Agent 3 exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a yellow crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but less soluble in water.
  • Melting Point: The melting point has been reported between 120°C to 125°C, indicating stability under moderate thermal conditions.

These properties are essential for understanding the compound's behavior in biological systems and its potential formulation for therapeutic use.

Applications

Scientific Uses

Anticancer Agent 3 has significant potential applications in scientific research and clinical settings:

  • Cancer Treatment Development: It serves as a lead compound for developing new anticancer therapies targeting specific signaling pathways involved in tumorigenesis.
  • Pharmacological Studies: Researchers are exploring its effects across various cancer cell lines to understand better its mechanisms and optimize its efficacy.
  • Drug Design: The structural characteristics of Anticancer Agent 3 provide insights into designing new derivatives with improved potency and selectivity against cancer cells .
Mechanistic Underpinnings of 3-Bromopyruvate in Cancer Cell Targeting

Molecular Targeting of Glycolytic Machinery in Neoplastic Cells

Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) as a Primary Mechanism

3-Bromopyruvate (3-Bromopyruvate) exerts its primary anticancer effect through irreversible inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (Glyceraldehyde-3-Phosphate Dehydrogenase), a pivotal glycolytic enzyme. Radiolabeled (¹⁴C) 3-Bromopyruvate studies in hepatocellular carcinoma cells (HepG2, Hep3B, SK-Hep1) confirmed direct covalent binding of 3-Bromopyruvate to the catalytic cysteine residue (Cys-152) of Glyceraldehyde-3-Phosphate Dehydrogenase. This alkylation, termed pyruvylation, inactivates the enzyme by blocking its substrate-binding site and disrupting the catalytic triad essential for converting glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate [6] [3]. Consequently, glycolytic flux is catastrophically interrupted, halting ATP production and accumulation of upstream metabolites like glyceraldehyde-3-phosphate, which exerts competitive substrate inhibition, further paralyzing glycolysis [10].

Disruption of Hexokinase II (Hexokinase II) Activity in Mitochondrial Membrane Depolarization

3-Bromopyruvate concurrently targets Hexokinase II, which is overexpressed in tumors and bound to voltage-dependent anion channels (VDAC) on the outer mitochondrial membrane. This binding facilitates preferential access to mitochondrial ATP and inhibits apoptosis. 3-Bromopyruvate alkylates Hexokinase II, detaching it from VDAC and disrupting this protective complex. Detachment increases mitochondrial membrane permeability, triggering cytochrome c release and initiating intrinsic apoptosis [8] [1]. Furthermore, mitochondrial-bound Hexokinase II inhibition reduces glucose-6-phosphate production, starving the pentose phosphate pathway and diminishing NADPH pools essential for antioxidant defense [5] [2].

ATP Depletion and Reactive Oxygen Species Generation Dynamics

The combined inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase and Hexokinase II precipitates a profound bioenergetic crisis. 3-Bromopyruvate treatment (80–320 μM) in colon cancer cells (SW480, HT29) reduced intracellular ATP by >70% within 24 hours. ATP depletion forces a metabolic shift, activating necroptosis and apoptosis simultaneously [1]. Critically, diminished ATP compromises antioxidant systems (e.g., glutathione regeneration), while accumulated glyceraldehyde-3-phosphate undergoes auto-oxidation, generating superoxide anions. This dual stress amplifies mitochondrial reactive oxygen species production, causing oxidative damage to DNA and membranes [4] [8].

Table 1: Metabolic Consequences of 3-Bromopyruvate-Induced Enzyme Inhibition

Target EnzymeConsequence of InhibitionDownstream Effect
Glyceraldehyde-3-Phosphate DehydrogenaseGlycolytic blockade at step 6ATP depletion, upstream metabolite accumulation
Hexokinase IIDissociation from mitochondria, reduced glucose phosphorylationLoss of apoptotic inhibition, PPP impairment
Mitochondrial complexesReduced oxidative phosphorylationEnhanced reactive oxygen species, cytochrome c release

Role of Monocarboxylate Transporters in Selective Tumor Uptake

Monocarboxylate Transporters (Monocarboxylate Transporter 1 and Monocarboxylate Transporter 4) facilitate proton-coupled 3-Bromopyruvate uptake into cancer cells. These transporters are overexpressed in tumors to export lactate, maintaining intracellular pH. 3-Bromopyruvate, structurally analogous to pyruvate/lactate, exploits this system. Studies in breast cancer cells demonstrate pH-dependent uptake: at the acidic tumor microenvironment pH (pH 6.0), Monocarboxylate Transporter 1 affinity for 3-Bromopyruvate increases significantly (Km = 0.57 mM in ZR-75-1 cells), compared to physiological pH (Km = 1.2 mM) [7] [4]. Transport inhibition by protonophores (carbonyl cyanide m-chlorophenyl hydrazone) or Monocarboxylate Transporter inhibitors confirms Monocarboxylate Transporter mediation [7]. Crucially, Monocarboxylate Transporter 4 expression correlates with 3-Bromopyruvate sensitivity, as its upregulation enhances drug influx [7] [1]. This transporter-dependent uptake underpins tumor selectivity, sparing normal cells with low Monocarboxylate Transporter expression.

Table 2: Monocarboxylate Transporter Isoforms in 3-Bromopyruvate Transport

Monocarboxylate Transporter IsoformPrimary Role in TumorsAffinity for 3-Bromopyruvate (Km)Regulation in Cancer
Monocarboxylate Transporter 1Lactate import, oxidative tumors0.57–1.6 mM (pH-dependent)c-Myc oncogene
Monocarboxylate Transporter 4Lactate export, glycolytic tumorsLower affinity, high capacityHypoxia-Inducible Factor 1α
Sodium-Coupled Monocarboxylate TransporterLactate/3-Bromopyruvate uptake (resistant cells)Not characterizedContext-dependent

Modulation of Tumor Microenvironment via Lactate Export Inhibition

3-Bromopyruvate remodels the tumor microenvironment by disrupting lactate shuttling. By inhibiting glycolysis, it reduces intracellular lactate production. Simultaneously, it competes with lactate for Monocarboxylate Transporter 4-mediated export, leading to intracellular lactate accumulation and acidification. Extracellularly, diminished lactate alters intercellular crosstalk [4] [8]. Lactate in the tumor microenvironment promotes immunosuppression by polarizing tumor-associated macrophages toward an M2 phenotype, inhibiting cytotoxic T-cell function, and upregulating programmed death-ligand 1 on myeloid cells [8] [4]. Reducing extracellular lactate concentrations reverses these effects. Furthermore, lactate fuels oxidative cancer cells via the "reverse Warburg effect," where glycolytic cells export lactate, which is imported and oxidized by adjacent oxidative cells. 3-Bromopyruvate disrupts this metabolic symbiosis, starving oxidative subpopulations [4] [9].

Lactylation and Epigenetic Reprogramming

Accumulating lactate induces histone lysine lactylation, an epigenetic modification activating genes involved in tumor progression (e.g., transforming growth factor-β, vascular endothelial growth factor). 3-Bromopyruvate’s reduction of lactate pools decreases global lactylation, suppressing oncogenic transcription. In hepatocellular carcinoma, lactylation of histone H3K9 promotes vascular endothelial growth factor expression and angiogenesis; 3-Bromopyruvate indirectly inhibits this pathway [8].

Properties

Product Name

Anticancer agent 3

IUPAC Name

4-(aminomethyl)-1-[2-(diethylamino)ethylamino]thioxanthen-9-one

Molecular Formula

C20H25N3OS

Molecular Weight

355.5 g/mol

InChI

InChI=1S/C20H25N3OS/c1-3-23(4-2)12-11-22-16-10-9-14(13-21)20-18(16)19(24)15-7-5-6-8-17(15)25-20/h5-10,22H,3-4,11-13,21H2,1-2H3

InChI Key

RPGMVOVTCDJHJS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=C2C(=C(C=C1)CN)SC3=CC=CC=C3C2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.